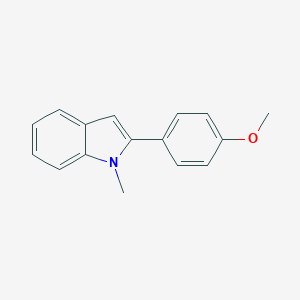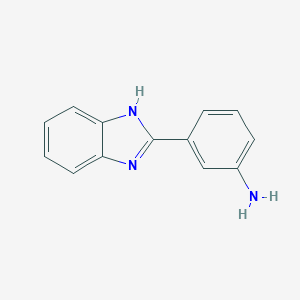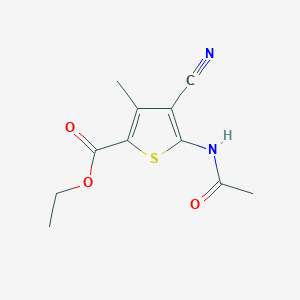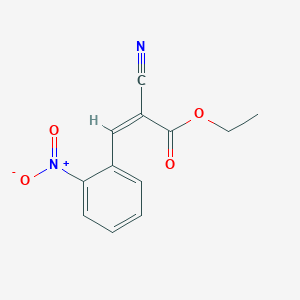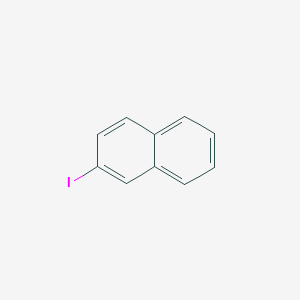
2-Iodonaphthalene
概要
説明
2-Iodonaphthalene, also known as β-naphthol, is a naphthalene homologue of phenol, bearing an iodine atom at the 2-position . It has the molecular formula C10H7I and a molecular weight of 254.07 .
Synthesis Analysis
While specific synthesis methods for 2-Iodonaphthalene were not found in the search results, it’s worth noting that iodonaphthalene compounds often undergo Pd catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of 2-Iodonaphthalene consists of a naphthalene ring with an iodine atom attached at the 2-position . The SMILES string representation isIc1ccc2ccccc2c1 . Physical And Chemical Properties Analysis
2-Iodonaphthalene has a density of 1.7±0.1 g/cm3, a boiling point of 307.5±11.0 °C at 760 mmHg, and a flash point of 138.4±8.3 °C . It has a molar refractivity of 57.0±0.3 cm3, and a molar volume of 145.6±3.0 cm3 . It has no freely rotating bonds, and no violations of the Rule of 5 .科学的研究の応用
Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)
2-Iodonaphthalene is used in the molecular mass growth of the 2-naphthyl radical to benzindenes, which are a type of PAHs. This process is crucial for understanding the formation and properties of PAHs .
Directed Synthesis of Three-Ring PAHs
It serves as a precursor in the “directed synthesis” of three-ring PAHs such as 3H-benz[e]indene and 1H-benz[f]indene, as well as their naphthalene-based isomers .
Fluorescence Sensing of Thiols
2-Iodonaphthalene has been utilized in the development of a fluorescence turn-off chemosensor for sensing selected ‘thiol’ molecules. This application is significant in biochemical sensing and diagnostics .
Catalyst-Free Condensation Reactions
This compound is involved in catalyst-free condensation reactions with aldehydes, which are performed in various acidic ionic liquids. Such reactions are fundamental in organic synthesis .
Safety and Hazards
2-Iodonaphthalene is considered hazardous. It’s recommended to avoid contact with skin and eyes, not to breathe mist/vapors/spray, and not to ingest . If swallowed, immediate medical assistance should be sought . It should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It’s incompatible with strong oxidizing agents .
将来の方向性
While specific future directions for 2-Iodonaphthalene were not found in the search results, it’s worth noting that naphthol compounds like 2-Iodonaphthalene have drawn great attention in various organic transformations because of their attributes, such as low cost, easy to handle, and eco-friendliness . They have been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . It’s anticipated that this will stimulate researchers to design new strategies for the further exploitation of 2-Iodonaphthalene for the rapid synthesis of versatile biologically relevant heterocycles .
作用機序
Target of Action
2-Iodonaphthalene, also known as β-Iodonaphthalene , is a chemical compound with the formula C10H7I It has been used in the synthesis of fluorescent gold clusters for the detection of thiol molecules .
Mode of Action
The interaction of 2-Iodonaphthalene with its targets is based on a ligand displacement strategy . In the presence of thiol molecules, the 2-Iodonaphthalene ligand is displaced from the gold nanoparticle surface, resulting in the quenching of emission of the gold cluster . This property allows for the sensitive detection of thiols .
Biochemical Pathways
It’s known that metabolic intermediates of biochemical pathways can act as intra- and extracellular signaling molecules affecting immune cell responses . The signaling effects of metabolites like 2-Iodonaphthalene are concentration and localization dependent .
Result of Action
The molecular and cellular effects of 2-Iodonaphthalene’s action are primarily observed in its role as a fluorescence quencher in the detection of thiol molecules . The displacement of 2-Iodonaphthalene from the gold nanoparticle surface by thiols results in the quenching of the gold cluster’s emission, allowing for the sensitive detection of thiols .
Action Environment
It’s known that the signaling functions of metabolic intermediates like 2-iodonaphthalene extend beyond self-regulatory roles and include cell-to-cell communication and sensing of microenvironmental conditions to elicit stress responses and cellular adaptation .
特性
IUPAC Name |
2-iodonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7I/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNLBIWVMVNNAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210107 | |
| Record name | beta-Iodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodonaphthalene | |
CAS RN |
612-55-5 | |
| Record name | 2-Iodonaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Iodonaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Iodonaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | beta-Iodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-](/img/structure/B182961.png)

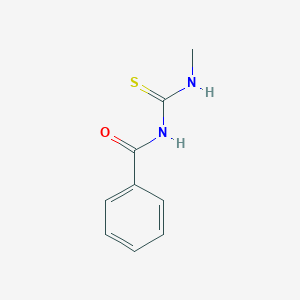
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B182967.png)

